molecular formula C32H30O16 B038682 Alterporriol E CAS No. 119644-07-4

Alterporriol E

Cat. No. B038682
M. Wt: 670.6 g/mol
InChI Key: IXBPWSPJMNOFJJ-KNEUHGCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alterporriol E is a natural compound that belongs to the family of polyketides. It is obtained from the fermentation of the fungus Alternaria porri. Alterporriol E has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.

Scientific Research Applications

1. Bioactive Metabolites and Cytotoxicity

Alterporriol E, a compound isolated from the endophytic fungus Stemphylium globuliferum, has been studied for its bioactive properties. Research has shown that alterporriol E, along with other compounds, exhibits considerable cytotoxicity against L5178Y cells. This suggests its potential use in developing treatments targeting certain cancer cells (Debbab et al., 2009).

2. Antimicrobial and Antitumor Activity

Studies have also explored the antimicrobial and antitumor activities of alterporriol E. A 2012 study found that alterporriol E, among other compounds, inhibited the growth of most pathogenic microorganisms tested, showing selective inhibition of bacteria but was inactive against fungi (Debbab et al., 2012).

3. Cytotoxicity Against Breast Cancer Cells

The cytotoxic activity and anticancer mechanisms of alterporriol E have been specifically studied against MCF-7 human breast cancer cells. Research indicates that alterporriol E can effectively inhibit the growth and proliferation of these cells, suggesting a potential role in breast cancer treatment strategies (Huang et al., 2011).

properties

CAS RN

119644-07-4

Product Name

Alterporriol E

Molecular Formula

C32H30O16

Molecular Weight

670.6 g/mol

IUPAC Name

(1S,2R,3S,4R)-1,2,3,4,8-pentahydroxy-6-methoxy-3-methyl-5-[(5S,6R,7S,8R)-4,5,6,7,8-pentahydroxy-2-methoxy-7-methyl-9,10-dioxo-6,8-dihydro-5H-anthracen-1-yl]-2,4-dihydro-1H-anthracene-9,10-dione

InChI

InChI=1S/C32H30O16/c1-31(45)27(41)19-17(25(39)29(31)43)21(35)11-7(33)5-9(47-3)13(15(11)23(19)37)14-10(48-4)6-8(34)12-16(14)24(38)20-18(22(12)36)26(40)30(44)32(2,46)28(20)42/h5-6,25-30,33-34,39-46H,1-4H3/t25-,26-,27+,28+,29+,30+,31-,32-/m0/s1

InChI Key

IXBPWSPJMNOFJJ-KNEUHGCLSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](C2=C([C@H]1O)C(=O)C3=C(C2=O)C(=CC(=C3C4=C(C=C(C5=C4C(=O)C6=C(C5=O)[C@@H]([C@H]([C@@]([C@@H]6O)(C)O)O)O)O)OC)OC)O)O)O)O

SMILES

CC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(C(C(C6O)(C)O)O)O)O)OC)OC)O)O)O)O

Canonical SMILES

CC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(C(C(C6O)(C)O)O)O)O)OC)OC)O)O)O)O

Other CAS RN

119718-06-8

synonyms

alterporriol D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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